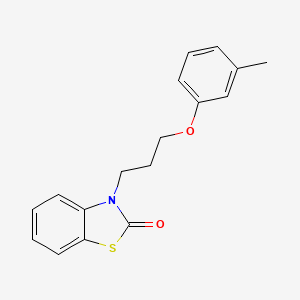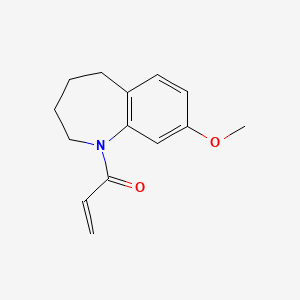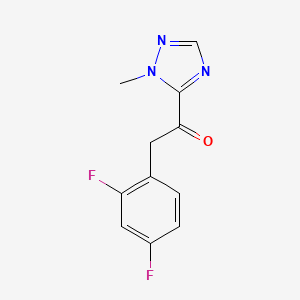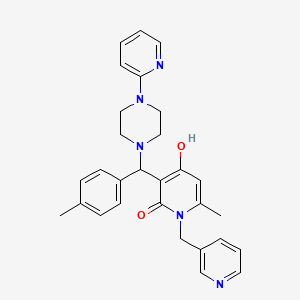
1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea” has a molecular formula of C19H20FN7O . The average mass is 381.407 Da and the monoisotopic mass is 381.171326 Da .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results .Applications De Recherche Scientifique
Antibacterial Agents
- Pyridonecarboxylic Acids as Antibacterial Agents : Research conducted by Egawa et al. (1984) explored the synthesis and antibacterial activity of compounds with amino- and hydroxy-substituted cyclic amino groups, which are structurally similar to the compound . These compounds showed significant antibacterial activity and were considered for further biological study (Egawa et al., 1984).
Antioxidant Activity
- Evaluation of Antioxidant Activity : A study by George et al. (2010) synthesized and evaluated the antioxidant activity of compounds structurally related to 1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea. This indicates the potential of such compounds in antioxidant applications (George et al., 2010).
Complexation and Unfolding Studies
- Complexation-Induced Unfolding of Heterocyclic Ureas : Research by Corbin et al. (2001) focused on the synthesis and conformational studies of heterocyclic ureas and their unfolding to form hydrogen-bonded complexes. This study provides insights into the potential use of such compounds in developing self-assembly structures and mimicking biological processes (Corbin et al., 2001).
Serotonin Antagonists
- Development of Centrally Acting Serotonin Antagonists : A study by Perregaard et al. (1992) synthesized a series of compounds, including urea derivatives, with high potency and selectivity for 5-HT2 receptors. This research highlights the potential of such compounds in developing treatments for conditions involving serotonin receptors (Perregaard et al., 1992).
Metabolism Studies
- Metabolism of Flufenpyr-Ethyl : Nagahori et al. (2009) studied the metabolism of flufenpyr-ethyl in rats and mice, providing insights into the metabolic pathways of compounds with structural similarities to 1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea (Nagahori et al., 2009).
Anti-Ulcer Activity
- Synthesis and Anti-Ulcer Activity : Research by Coudert et al. (1989) involved the synthesis of 4,6-diaryl pyridazinones with urea moiety, which were evaluated for gastric anti-secretory and anti-ulcer activities. This indicates the potential of such compounds in developing anti-ulcer medications (Coudert et al., 1989).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O/c1-13-5-4-8-17(23-13)25-18-10-9-16(26-27-18)21-11-12-22-19(28)24-15-7-3-2-6-14(15)20/h2-10H,11-12H2,1H3,(H,21,26)(H2,22,24,28)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJQOINURDAPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-2-yl)methanol hydrochloride](/img/structure/B2434250.png)
![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanamide](/img/structure/B2434251.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2434252.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2434254.png)






![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate](/img/structure/B2434266.png)
![6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B2434267.png)

![(2-(3-chlorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2434270.png)